N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an imine group (–C=N–) and are widely studied for their diverse chemical and biological properties . This compound is notable for its unique structure, which includes a phenylprop-2-enylidene moiety and a tetrahydrocarbazolyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide typically involves the condensation of cinnamaldehyde with o-phenylenediamine . The reaction is carried out in a suitable solvent such as diethyl ether, under stirring conditions. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in pure form. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imine group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the imine group, forming new compounds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde.
Wissenschaftliche Forschungsanwendungen
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide involves its interaction with specific molecular targets and pathways. The imine group in the compound can bind to metal ions via the lone pair of electrons on the nitrogen atom, forming coordination complexes . These complexes can exhibit catalytic activity, influencing various biochemical pathways. Additionally, the compound’s structural features allow it to interact with biological macromolecules, such as proteins and nucleic acids, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide can be compared with other Schiff bases and tetrahydrocarbazole derivatives:
Schiff Bases: Similar compounds include 2-amino-N-(3-phenylprop-2-enylidene)aniline, which also features an imine group and phenyl ring. the presence of the tetrahydrocarbazolyl group in this compound adds to its uniqueness and potential for diverse applications.
Tetrahydrocarbazole Derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline analogs share structural similarities with the tetrahydrocarbazolyl group.
Eigenschaften
CAS-Nummer |
356774-13-5 |
---|---|
Molekularformel |
C24H25N3O |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C24H25N3O/c28-24(26-25-17-8-11-19-9-2-1-3-10-19)16-18-27-22-14-6-4-12-20(22)21-13-5-7-15-23(21)27/h1-4,6,8-12,14,17H,5,7,13,15-16,18H2,(H,26,28)/b11-8+,25-17+ |
InChI-Schlüssel |
RKRBSTIDOOJFCJ-RNZORNNISA-N |
Isomerische SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C=C/C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.